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Compound of Interest

Compound Name: JNJ 303

cat. No.: B10788041

An In-depth Technical Guide to JNJ Compounds: JNJ-39393406 and JNJ 303

This technical guide provides a comprehensive overview of two distinct compounds developed
by Janssen Pharmaceutica: JNJ-39393406, a positive allosteric modulator of the a7 nicotinic
acetylcholine receptor, and JNJ 303, a selective blocker of the Kv7.1 potassium channel. Due
to the potential for ambiguity in the designation "INJ 303," this document addresses both
molecules to ensure clarity for the scientific community.

Part 1: INJ-39393406

Scientific Name: 3-[3-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-
yl]-N,N-dimethylpropanamide[1]

Core Mechanism of Action

JNJ-39393406 is an experimental medication that functions as a selective positive allosteric
modulator (PAM) of the a7 nicotinic acetylcholine receptor (nAChR)[1][2]. As a PAM, it
enhances the receptor's response to its natural agonist, acetylcholine. Specifically, it has been
shown to lower the agonist and nicotine threshold for activating the a7 nAChR by 10- to 20-fold
and increase the maximum agonist response by 17- to 20-fold[1][3]. This compound exhibits
high selectivity, as it does not act on the a42 or a334 nAChRs, the serotonin 5-HT3 receptor,
or a panel of 62 other receptors and enzymes[1].

Quantitative Data Summary
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Parameter Value Receptor/Channel Reference
Agonist Threshold

_ 10- to 20-fold a7 nAChR [1][3]
Reduction

Maximum Agonist
17- to 20-fold a7 nAChR [11[3]

Response Increase

Signaling Pathway

The binding of an agonist, such as acetylcholine, to the a7 nAChR, a ligand-gated ion channel,
leads to its opening and a subsequent influx of cations, primarily Ca2+. This influx triggers
various downstream signaling cascades. JNJ-39393406, as a PAM, binds to an allosteric site
on the receptor, distinct from the agonist binding site. This binding event potentiates the
receptor's conformational change upon agonist binding, leading to enhanced channel opening
and a greater intracellular calcium concentration. This amplified signal can influence
neurotransmitter release and modulate inflammatory processes[2][4].
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Figure 1: Signaling pathway of JNJ-39393406 as a positive allosteric modulator of the a7
nAChR.

Experimental Protocols

Clinical Trial for Unipolar Depression (NCT02677207):

This was a Phase lla, randomized, double-blind, placebo-controlled, add-on trial[3].
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Participants: 71 patients diagnosed with unipolar depression[3].
Treatment Groups:

o JNJ-39393406 group (n=35): Received 100 mg/day for the first week, followed by 200
mg/day for the second week]3].

o Placebo group (n=36): Received a matching placebol[5].

Duration: 2 weeks[3].

Primary Outcome Measures:

o Brief Assessment of Cognition in Schizophrenia (BACS) composite score for cognition[3].

o Montgomery-Asberg Depression Rating Scale (MADRS) scores for depressive
symptoms[3].

Analysis: Mixed models for repeated measures were used to compare the treatment
groups[5].

Smoking Cessation Trials:

Two parallel, within-subject cross-over studies were conducted in healthy smokers and

smokers with schizophrenia[6].

Participants: 36 healthy smokers (Study 1) and 62 smokers with schizophrenia (Study 2)[6].

Design: Each study consisted of two 3-week phases in a double-blind, counter-balanced
designl[6].

Treatment: JINJ-39393406 (100 mg b.i.d.) or placebol[6].
Protocol:
o Week 1: Ad lib smoking with no drug[6].

o Week 2: Dose run-up period[6].
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o Week 3: Daily attempts to quit smoking][6].

e Primary Outcome Measures:

o Abstinence (confirmed by CO <5 p.p.m.)[6].

o Smoking reduction (CO < 8 p.p.m.)[6].

o Cigarettes per day (Study 1)[6].

e Secondary Outcome Measures:

o Withdrawal and craving symptoms|6].

o Cognitive function (N-back and continuous performance tasks)[6].
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Figure 2: Experimental workflow for the smoking cessation clinical trials of JINJ-39393406.

Part 2: JNJ 303

Scientific Name: 2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-
methylpropanamide[7]

Core Mechanism of Action
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JNJ 303 is a potent and selective blocker of the voltage-gated potassium channel Kv7.1, which

is responsible for the slow delayed rectifier potassium current (IKs) in the heart[7][8]. The IKs

current plays a crucial role in the repolarization of the cardiac action potential. By inhibiting this

channel, JNJ 303 prolongs the QT interval[8].

Quantitative Data Summary

Parameter Value Channel Reference
IC50 64 nM IKs (Kv7.1) [8]
IC50 3.3 uM INa (Sodium Current) [9]
IC50 >10 uM ICa (Calcium Current)  [9]
Ito (Transient Outward
IC50 11.1 uM [9]
Current)
IKr (Rapid Delayed
IC50 12.6 uM [9]

Rectifier Current)

Signaling Pathway

The cardiac action potential is a complex interplay of ion channel activities. During the

repolarization phase, the opening of potassium channels, including Kv7.1, allows for the efflux

of K+ ions, which brings the membrane potential back to its resting state. INJ 303 directly

blocks the pore of the Kv7.1 channel, thereby inhibiting the IKs current. This reduction in

potassium efflux prolongs the duration of the action potential and, consequently, the QT interval

on an electrocardiogram.
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Figure 3: Mechanism of action of INJ 303 as a Kv7.1 channel blocker.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of INJ 303 are not extensively
available in the public domain. However, a general workflow for characterizing a selective ion

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b10788041?utm_src=pdf-body-img
https://www.benchchem.com/product/b10788041?utm_src=pdf-body
https://www.benchchem.com/product/b10788041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

channel blocker can be inferred.
In Vitro Patch-Clamp Electrophysiology:

o Objective: To determine the potency and selectivity of INJ 303 on various cardiac ion
channels.

e Cell Lines: Use of stable cell lines expressing the human ether-a-go-go-related gene (hERG)
for IKr, SCN5A for INa, CACNA1c for ICa, and co-expression of KCNQ1 and KCNE1 for IKs.

o Methodology:
o Cells are cultured and prepared for whole-cell patch-clamp recordings.

o A voltage-clamp protocol specific to each ion channel is applied to elicit the respective
currents.

o A baseline recording of the current is established.
o Increasing concentrations of JINJ 303 are perfused over the cells.
o The effect of each concentration on the current amplitude is measured.

o Concentration-response curves are generated to calculate the IC50 value for each
channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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